![molecular formula C7H11F3O B153614 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-93-9](/img/structure/B153614.png)
4-(Trifluoromethyl)cyclohexanol
Overview
Description
4-(Trifluoromethyl)cyclohexanol is a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)cyclohexanol involves treating a diketone under basic conditions . The stoichiometry of the base determines the product. For instance, catalytic KOH leads to the formation of a stable ketol .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)cyclohexanol reveals that the classic chair conformation of cyclohexane gets flattened somewhat as the three axial trifluoromethyl groups splay because of their bulk . The molecular formula is C7H11F3O .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)cyclohexanol are challenging. It requires 14 days to make the desired material in just 13% yield, even with elevated temperature and pressure .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)cyclohexanol is a solid with a molecular weight of 168.16 . It has a refractive index of 1.4070 to 1.4110 and a density of 1.221 at 25 °C .Scientific Research Applications
Pharmaceutical Intermediate
4-(Trifluoromethyl)cyclohexanol is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specifics of which drugs it is used to produce are not readily available, likely due to proprietary information held by pharmaceutical companies.
Allosteric Enhancers
This compound has been identified as an allosteric enhancer (AE) of agonist activity at the A1 adenosine receptor . Allosteric enhancers are compounds that bind to a site on a receptor separate from the active site and enhance the receptor’s response to its agonist. This has potential applications in the development of drugs for various neurological and cardiovascular diseases.
Fluorination Reagents
4-(Trifluoromethyl)cyclohexanol could potentially be used in the production of fluorination reagents . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound and is commonly used in the pharmaceutical and agrochemical industries to improve the biological activity of certain compounds.
Safety And Hazards
Future Directions
The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds, and there is ongoing research into new methodologies for trifluoromethylation . This includes the development of photoredox-catalyzed radical trifluoromethylation, which has received significant attention .
Relevant Papers Several papers have been published on the topic of 4-(Trifluoromethyl)cyclohexanol and related compounds. These include studies on the synthesis of ketones from biomass-derived feedstock , and the use of photoredox catalysis for trifluoromethylation .
properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanol | |
CAS RN |
30129-18-1 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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